

Application Note: Extraction and Purification of Cedrin from Cedrus deodara

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Compound of Interest

Compound Name: Cedrin

Cat. No.: B15572257

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Abstract

Cedrin, a bioactive dihydroflavonol identified as 6-methyl dihydromyricetin, is a constituent of the heartwood of the Himalayan cedar, *Cedrus deodara*.^{[1][2]} This compound has garnered interest within the drug development community for its potential pharmacological activities. This application note provides a detailed protocol for the extraction, isolation, and purification of **cedrin** from *Cedrus deodara* heartwood. The methodology is based on a sequential solvent extraction process followed by silica gel column chromatography for purification. While precise yield data for **cedrin** is not extensively reported in the literature, this protocol offers a reproducible framework for obtaining **cedrin** for research purposes.

Introduction

Cedrus deodara (Roxb.) G. Don, commonly known as the Himalayan cedar, is a valuable medicinal plant in traditional systems of medicine.^[3] Its heartwood is a rich source of various secondary metabolites, including flavonoids, terpenoids, and lignans.^{[2][3]} Among these, the dihydroflavonol **cedrin** has been identified as a key phytochemical constituent. The isolation and characterization of such compounds are crucial for further investigation into their biological activities and potential therapeutic applications. This document outlines a comprehensive protocol for the extraction and purification of **cedrin**, intended for researchers in natural product chemistry and drug discovery.

Materials and Reagents

- Cedrus deodara heartwood
- Petroleum ether (60-80°C)
- Chloroform
- Methanol
- Ethanol
- Silica gel (for column chromatography, 60-120 mesh)
- Pre-coated silica gel TLC plates (GF254)
- Standard analytical grade solvents for chromatography
- Vanillin-sulfuric acid spray reagent

Experimental Overview

The extraction and purification of **cedrin** involves a multi-step process:

- **Preparation of Plant Material:** The heartwood of Cedrus deodara is collected, dried, and pulverized to a coarse powder.
- **Sequential Solvent Extraction:** A two-step solvent extraction is employed. Initially, the powdered heartwood is defatted with petroleum ether to remove non-polar constituents. This is followed by extraction with a more polar solvent, chloroform, to isolate the flavonoid-rich fraction containing **cedrin**.
- **Purification by Column Chromatography:** The crude chloroform extract is subjected to silica gel column chromatography to separate and purify **cedrin** from other co-extracted compounds.
- **Characterization:** The purified **cedrin** is identified and characterized using spectroscopic techniques such as NMR and Mass Spectrometry.

Experimental Protocols

Protocol 1: Preparation of Cedrus deodara Heartwood

- Obtain fresh heartwood from Cedrus deodara.
- Cut the heartwood into small pieces and air-dry in the shade for 7-10 days or until completely dry.
- Grind the dried heartwood into a coarse powder using a mechanical grinder.
- Store the powdered material in an airtight container in a cool, dry place until extraction.

Protocol 2: Sequential Solvent Extraction of Cedrin

- Defatting:
 - Pack the dried heartwood powder (e.g., 1 kg) into a Soxhlet apparatus.
 - Extract with petroleum ether (60-80°C) for approximately 48-72 hours or until the solvent running through the siphon is colorless.
 - Discard the petroleum ether extract (or save for analysis of non-polar compounds).
 - Air-dry the defatted heartwood powder to remove residual petroleum ether.
- Extraction of **Cedrin**-Containing Fraction:
 - Repack the defatted heartwood powder into the Soxhlet apparatus.
 - Extract with chloroform for approximately 48-72 hours.
 - Concentrate the chloroform extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid residue. This is the crude extract to be used for purification.

Protocol 3: Purification of Cedrin by Silica Gel Column Chromatography

- Preparation of the Column:

- Prepare a slurry of silica gel (e.g., 200 g for 10 g of crude extract) in a non-polar solvent (e.g., n-hexane or petroleum ether).
- Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
- Wash the packed column with the starting eluent.
- Sample Loading:
 - Adsorb the crude chloroform extract onto a small amount of silica gel to create a dry powder.
 - Carefully load the sample-adsorbed silica gel onto the top of the packed column.
- Elution:
 - Elute the column with a gradient of increasing polarity. A common solvent system is n-hexane with increasing proportions of ethyl acetate or chloroform with increasing proportions of methanol.
 - Start with 100% n-hexane and gradually increase the concentration of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).
 - Collect fractions of a fixed volume (e.g., 25 mL or 50 mL).
- Fraction Analysis:
 - Monitor the collected fractions by Thin Layer Chromatography (TLC).
 - Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 95:5).
 - Visualize the spots under UV light and/or by spraying with a vanillin-sulfuric acid reagent followed by heating.
 - Pool the fractions containing the compound of interest (**cedrin**).

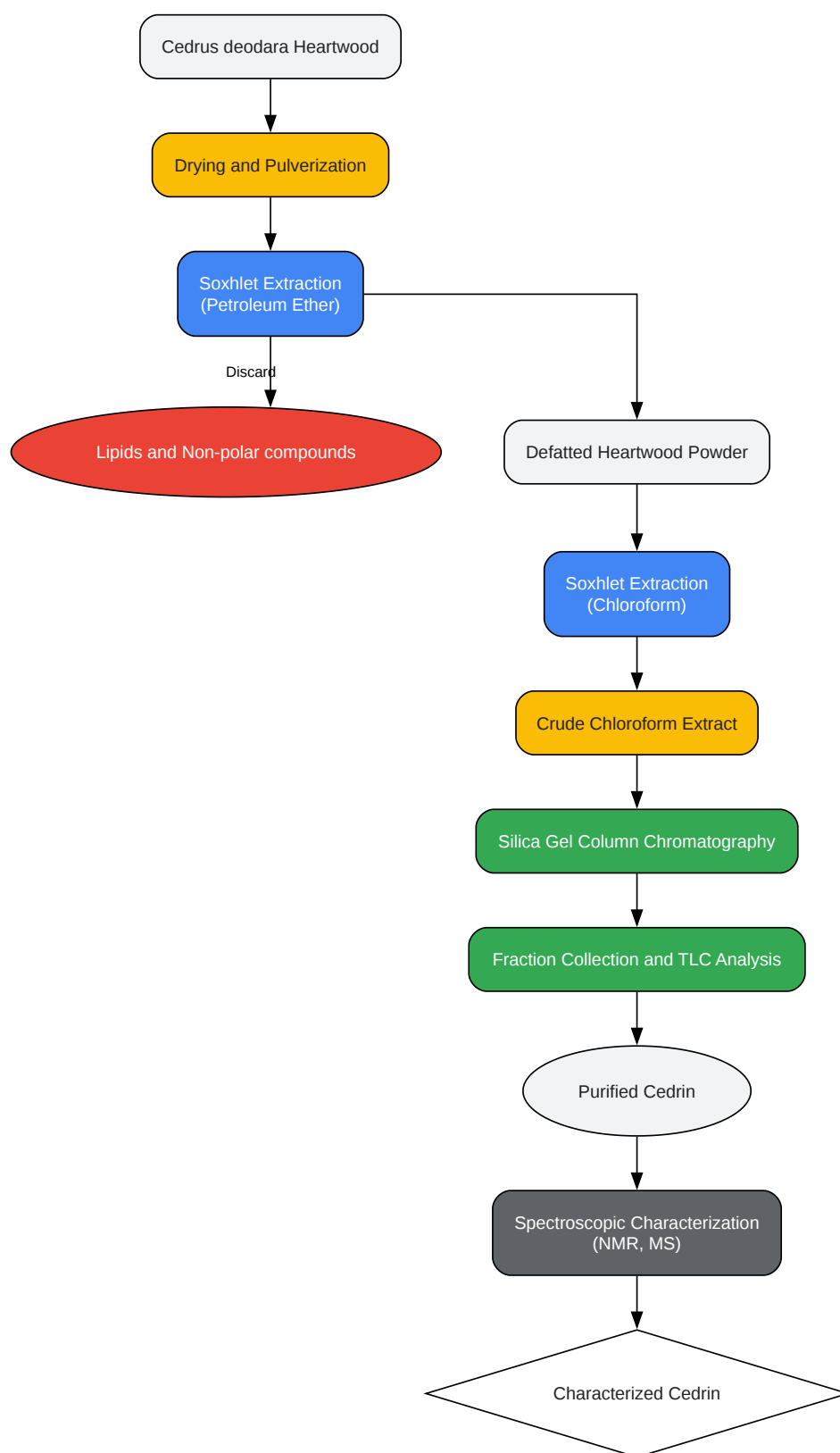
- Final Purification:
 - Concentrate the pooled fractions to obtain purified **cedrin**.
 - If necessary, recrystallize the compound from a suitable solvent to achieve higher purity.

Data Presentation

While specific quantitative yields for **cedrin** are not well-documented, the following table summarizes typical yields for different crude extracts from *Cedrus deodara* as reported in the literature.

Plant Part	Extraction Method	Solvent	Yield (%)	Reference
Branches	Maceration (3x72h)	80% Methanol	13.7	
Wood	Autoclave	Water	2.85	
Wood	Autoclave with H3PMo12O40	Water	7.51	
Wood	Autoclave with silica-supported MoO3	Water	5.50	
Wood	Hydrodistillation	Water	3.6	
Wood	Enzymatic-assisted hydrodistillation	Water	6.6	

Visualization of Experimental Workflow



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References

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